

# Elzovantinib: A Multi-Targeted Kinase Inhibitor for MET-Driven Malignancies

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Review of Preclinical and Clinical Evidence

## Introduction

The MET proto-oncogene, encoding the receptor tyrosine kinase c-MET, and its ligand, hepatocyte growth factor (HGF), are critical regulators of cell proliferation, survival, motility, and invasion.[1] Dysregulation of the HGF/c-MET signaling pathway through gene amplification, exon 14 skipping mutations (METex14), fusions, or protein overexpression is a known oncogenic driver in a variety of solid tumors, including non-small cell lung cancer (NSCLC), gastric cancer, and colorectal cancer.[2][3][4] The aberrant activation of this pathway contributes to tumor growth, angiogenesis, and metastasis, making it a compelling target for therapeutic intervention.[5][6]

**Elzovantinib** (formerly TPX-0022) is an orally bioavailable, macrocyclic, multi-targeted tyrosine kinase inhibitor (TKI) designed to potently inhibit MET, as well as SRC and Colony Stimulating Factor 1 Receptor (CSF1R).[7][8] This technical guide provides a comprehensive overview of **Elzovantinib**, summarizing its mechanism of action, preclinical data, and clinical trial results, with a focus on its role in treating patients with MET-driven cancers.

## **Mechanism of Action**

**Elzovantinib** is a Type I TKI that binds to the ATP pocket of its target kinases.[9][10] Its multitargeted profile is designed to provide a more durable response compared to inhibiting MET alone.[9]



- MET Inhibition: Directly targets the oncogenic driver, inhibiting downstream signaling pathways responsible for cell proliferation and survival.
- SRC Inhibition: Targets a key downstream effector of MET signaling, potentially overcoming resistance mechanisms.[9]
- CSF1R Inhibition: Modulates the tumor microenvironment by targeting tumor-associated macrophages (TAMs), which play a role in immune suppression and tumor progression.[7][9]

The co-crystal structure of **Elzovantinib** with c-MET and c-Src has been determined, revealing that it binds in a low-energy conformation stabilized by both hydrophobic interactions and hydrogen bonds.[10]

# **Biochemical Potency**

**Elzovantinib** demonstrates potent enzymatic inhibition of its target kinases in cell-free assays.

| Target Kinase                                                   | IC50 (nM)   |
|-----------------------------------------------------------------|-------------|
| MET                                                             | 0.14        |
| SRC                                                             | 0.12        |
| CSF1R (c-FMS)                                                   | 0.71 - 0.76 |
| Data sourced from MedChemExpress and Selleck Chemicals.[11][12] |             |

## **Preclinical Evaluation**

Preclinical studies have demonstrated **Elzovantinib**'s ability to inhibit MET signaling and suppress tumor growth in both in vitro and in vivo models.

# **In Vitro Studies**

In cancer cell lines with MET alterations, **Elzovantinib** effectively suppressed MET autophosphorylation and the phosphorylation of downstream signaling proteins, including STAT3, ERK, and AKT, with IC50 values in the low nanomolar range (approximately 1-3 nM). [12] Furthermore, in a Ba/F3 cell model engineered to express an ETV6-CSF1R fusion,



**Elzovantinib** inhibited CSF1R autophosphorylation (IC50 <3 nM) and cell growth (IC50 = 14 nM).[11]

# **In Vivo Studies**

**Elzovantinib** has shown significant anti-tumor activity in mouse xenograft models.

- NSCLC Patient-Derived Xenograft (PDX): In a PDX model of NSCLC (LU2503), oral administration of Elzovantinib at 15 mg/kg twice daily resulted in 85% tumor regression.[12]
- Ba/F3 ETV6-CSF1R Xenograft: In mice bearing tumors from Ba/F3 cells with the ETV6-CSF1R fusion, Elzovantinib inhibited tumor growth by 44% at 5 mg/kg twice daily and 67% at 15 mg/kg twice daily.[12]





Click to download full resolution via product page

A typical preclinical evaluation workflow for a targeted therapy.

# **Clinical Development: The SHIELD-1 Trial**

**Elzovantinib** is being evaluated in the Phase 1/2 SHIELD-1 clinical trial (NCT03993873) for patients with advanced solid tumors harboring genetic alterations in MET.[9][13] The Phase 1



portion utilized a 3+3 dose-escalation design to determine safety, tolerability, and the recommended Phase 2 dose (RP2D).[14]



Click to download full resolution via product page

Simplified workflow of the SHIELD-1 Phase 1 trial.

# **Clinical Efficacy (Interim Data)**

Preliminary data from the SHIELD-1 trial, presented as of May 13, 2021, showed promising anti-tumor activity, particularly in MET TKI-naïve patients.[15]

| Patient Cohort<br>(MET TKI-Naïve)                                      | N  | Confirmed Objective Response Rate (cORR) | 95% Confidence<br>Interval (CI) |
|------------------------------------------------------------------------|----|------------------------------------------|---------------------------------|
| NSCLC with MET alterations                                             | 11 | 36%                                      | 11-69%                          |
| Gastric/GEJ Cancer with MET alterations                                | 9  | 33%                                      | 7-70%                           |
| Data sourced from the 2021 AACR-NCI-EORTC Conference presentation.[15] |    |                                          |                                 |



- Duration of Response (DOR): In the MET TKI-naïve NSCLC cohort, the DOR ranged from 1.8+ to 15+ months. One patient with a METex14 skipping mutation remained in response for over 15 months.[15]
- TKI-Pretreated Patients: In a heavily pretreated cohort of 13 NSCLC patients who had prior MET TKI therapy, 7 achieved stable disease, for a clinical benefit rate of 54%.[15]
- Other Solid Tumors: A confirmed response was observed in a patient with MET-amplified colorectal cancer.[15]

# **Safety and Tolerability**

**Elzovantinib** was generally well-tolerated. The most common treatment-emergent adverse events (TEAEs) reported in the Phase 1 study are summarized below.

| Adverse Event                                          | All Grades (%) | Grade 1-2 (%) |
|--------------------------------------------------------|----------------|---------------|
| Dizziness                                              | 65%            | 94% of cases  |
| Lipase Increase                                        | 33%            | N/A           |
| Anemia                                                 | 29%            | N/A           |
| Constipation                                           | 29%            | N/A           |
| Fatigue                                                | 29%            | N/A           |
| Data based on 52 enrolled patients as of May 13, 2021. |                |               |

Two dose-limiting toxicities (Grade 3 vertigo and Grade 2 dizziness) were reported at the highest tested dose of 120 mg once daily (QD).[14][15] Notably, no high-grade edema, a common side effect of other MET inhibitors, was reported.[9]

## **Pharmacokinetics**

[14][15]

Pharmacokinetic analysis showed that **Elzovantinib**'s systemic exposure increased in a dosedependent manner. It has a terminal half-life of 13-17 hours, and steady-state trough



concentrations were consistently above the IC95 for MET phosphorylation inhibition across all dose cohorts.[14]

# MET Signaling and Elzovantinib's Therapeutic Rationale

The HGF/c-MET pathway activates several downstream cascades critical for cancer cell function. **Elzovantinib**'s multi-targeted approach aims to block these signals at multiple nodes.





Click to download full resolution via product page

Elzovantinib's inhibition of MET, SRC, and CSF1R signaling.



# **Experimental Protocols**

The following sections describe generalized methodologies representative of those used in the preclinical evaluation of **Elzovantinib**.

# **Enzymatic Kinase Inhibition Assay (Cell-Free)**

 Objective: To determine the half-maximal inhibitory concentration (IC50) of Elzovantinib against purified target kinases.

#### Procedure:

- Recombinant human MET, SRC, and CSF1R kinase domains are incubated in a kinase buffer system.
- A specific peptide substrate and ATP (often radiolabeled <sup>33</sup>P-ATP) are added to the reaction mixture.
- The reaction is initiated in the presence of serial dilutions of Elzovantinib or a DMSO vehicle control.
- After incubation at a controlled temperature (e.g., 30°C), the reaction is stopped.
- The amount of phosphorylated substrate is quantified, typically via scintillation counting or fluorescence-based methods.
- IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

## **Cell-Based Phosphorylation Assay**

 Objective: To measure the inhibition of target kinase autophosphorylation and downstream signaling in whole cells.

#### Procedure:

- MET-dependent cancer cell lines (e.g., SNU-5, MKN-45) are cultured to sub-confluency.
- Cells are serum-starved for several hours to reduce basal signaling.



- Cells are pre-treated with various concentrations of Elzovantinib or DMSO vehicle for a defined period (e.g., 2 hours).
- Signaling is stimulated by adding HGF to the media for a short duration (e.g., 15 minutes).
- Cells are immediately lysed in a buffer containing protease and phosphatase inhibitors.
- Protein concentrations are determined using a BCA or Bradford assay.
- Equal amounts of protein lysate are resolved by SDS-PAGE, transferred to a PVDF membrane, and analyzed by Western blot using antibodies specific for phosphorylated and total MET, AKT, ERK, and STAT3.
- Band intensities are quantified using densitometry to determine the IC50 for inhibition of phosphorylation.

# In Vivo Tumor Xenograft Study

- Objective: To evaluate the anti-tumor efficacy of **Elzovantinib** in a living organism.
- Procedure:
  - Female immunodeficient mice (e.g., SCID/Beige or Athymic Nude) are inoculated subcutaneously with a suspension of cancer cells (e.g., 5-10 million cells) or implanted with fragments from a patient-derived tumor.
  - Tumors are allowed to grow to a palpable size (e.g., 150-200 mm<sup>3</sup>).
  - Mice are randomized into treatment and vehicle control groups.
  - Elzovantinib is formulated for oral gavage and administered at specified doses and schedules (e.g., 15 mg/kg, twice daily). The control group receives the vehicle solution.
  - Tumor volume (calculated using the formula: (Length x Width²)/2) and body weight are measured 2-3 times per week.
  - At the end of the study, tumor growth inhibition is calculated. Tumors may also be harvested for pharmacodynamic analysis (e.g., Western blot) to confirm target inhibition in



vivo.

#### **Conclusion and Future Directions**

**Elzovantinib** is a potent, multi-targeted inhibitor of MET, SRC, and CSF1R with a promising safety and efficacy profile in patients with MET-driven solid tumors. Preliminary clinical data demonstrate meaningful and durable responses in MET TKI-naïve patients and disease control in those who have been pre-treated with other MET inhibitors. The inhibition of SRC and CSF1R in addition to MET provides a strong rationale for potentially improved durability and the ability to overcome resistance.

Future research will focus on the results from the Phase 2 expansion cohorts of the SHIELD-1 trial to confirm the efficacy in specific MET-altered populations. Additionally, combination strategies are being explored. The SHIELD-2 trial will investigate **Elzovantinib** in combination with the EGFR inhibitor aumolertinib for patients with EGFR-mutant, MET-amplified NSCLC who have progressed on osimertinib.[16] These studies will further clarify the role of **Elzovantinib** in the evolving landscape of targeted therapies for MET-driven cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. An overview of the c-MET signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding and Targeting MET Signaling in Solid Tumors Are We There Yet? [jcancer.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Activating Point Mutations in the MET Kinase Domain Represent a Unique Molecular Subset of Lung Cancer and Other Malignancies Targetable with MET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MET molecular mechanisms and therapiesin lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the c-Met signaling pathway in cancer PubMed [pubmed.ncbi.nlm.nih.gov]







- 7. Facebook [cancer.gov]
- 8. Elzovantinib Turning Point Therapeutics AdisInsight [adisinsight.springer.com]
- 9. researchgate.net [researchgate.net]
- 10. Elzovantinib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Turning Point Therapeutics Presents Updated Preliminary Clinical Data for Repotrectinib and Elzovantinib (TPX-0022) at 2021 AACR-NCI-EORTC Conference and Provides Regulatory Updates - BioSpace [biospace.com]
- 16. Turning Point Therapeutics Announces FDA Clearance of [globenewswire.com]
- To cite this document: BenchChem. [Elzovantinib: A Multi-Targeted Kinase Inhibitor for MET-Driven Malignancies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2457233#investigating-elzovantinib-s-role-in-metdriven-cancers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com